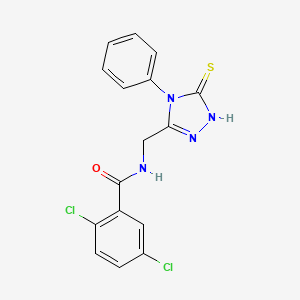

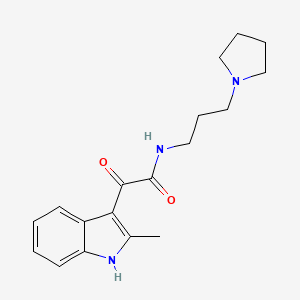

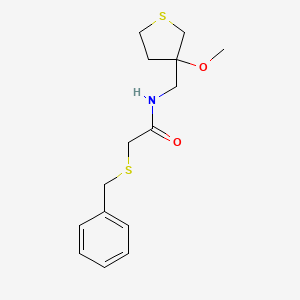

![molecular formula C14H18F3N3O3 B3001377 1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097941-18-7](/img/structure/B3001377.png)

1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel imidazolidine derivatives has been a subject of interest in recent research. One study reports the creation of two new compounds, specifically 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and 1,3-bis(hydroxymethyl)-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione. These compounds were synthesized and their structures confirmed using NMR and IR spectroscopy, alongside quantum-chemical calculations at the DFT level . Another study focused on the synthesis of piperidine-4-spiro-5'-imidazolidine-2',4'-diones, starting from methyl substituted 2-phenyl-4-hydroxypiperidines and 4-cyano-4-aminopiperidines, employing the Bucherer-Bergs and Strecker methods. The stereochemical composition and spatial structure of these synthesized compounds were determined using 1H and 13C NMR data .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is crucial for understanding their chemical behavior. In one case, the crystal and molecular structure of 1'-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione was thoroughly investigated using X-ray diffraction studies. This compound crystallizes in the triclinic crystal class within the P1 space group. The hydantoin ring, which is a common feature in imidazolidine derivatives, was found to adopt a planar conformation influenced by π conjugation. The pyrrolidine and piperidine rings, part of the bicyclo octane moiety, were observed in envelope and chair conformations, respectively .

Chemical Reactions Analysis

The chemical reactivity of imidazolidine derivatives can be inferred from their molecular structure and the presence of functional groups. The studies do not directly address the chemical reactions of the specific compound "1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione"; however, the reported compounds share structural similarities that suggest potential reactivity. For instance, the presence of the hydantoin ring, which is known for its hydrogen bonding capabilities, as evidenced by the three-centered hydrogen bonding pattern observed in the crystal structure study , indicates that similar compounds could participate in hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are closely related to their molecular structures. The reported compounds exhibit characteristics such as crystallinity, as seen in the compound that crystallizes in the triclinic P1 space group . The NMR spectroscopy data provide insights into the electronic environment of the atoms within the molecules, which is essential for understanding their chemical properties . The intramolecular and intermolecular hydrogen bonds observed in the crystal structure study suggest that these compounds could have unique solubility and stability profiles due to these interactions.

Aplicaciones Científicas De Investigación

Biological Evaluation and Antimicrobial Activity

Evaluation for Antibiotics Efficacy

The ability of amine derivatives of 5-aromatic imidazolidine-4-ones to improve antibiotics effectiveness against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), was assessed. This involved synthesis and biological evaluation (Matys et al., 2015).

Synthesis and Antimicrobial Activity of Thiazolidine Derivatives

A series of thiazolidine-2,4-diones were synthesized and screened for their antibacterial and antifungal activity, showing effectiveness against gram-positive bacteria and fungi (Prakash et al., 2011).

Anticancer and Antitumor Activity

Anticancer Activity of Derivatives

The synthesis of new imidazolidine-2,4-dione derivatives and their evaluation for anticancer activity were detailed. These compounds showed significant anticancer activity, particularly against breast, lung, and colon cancer cell lines (Kumar et al., 2013).

Synthesis and Biological Activity of Indole Derivatives

The synthesis and evaluation of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives for antimicrobial and anticancer activities were presented. These compounds displayed significant efficacy against various bacterial strains and cancer cell lines (El-Sawy et al., 2010).

Other Applications

Hypoglycemic Activity

New 3-arylsulfonylimidazolidine-2,4-diones were synthesized and evaluated for hypoglycemic activity using an alloxanized diabetic rat model. Some compounds showed significant activity, comparable to standard drugs (Hussain et al., 2015).

Design and Synthesis as Antidiabetic Agents

The design and synthesis of novel thiazolidine-2,4-dione derivatives as antidiabetic agents were explored. This study included the preparation of various derivatives and evaluation of their blood glucose reduction potential (Kadium et al., 2022).

Mecanismo De Acción

Target of Action

The primary targets of this compound are yet to be identified. Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic fragments for designing drugs .

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O3/c1-2-3-11(21)18-6-4-10(5-7-18)19-8-12(22)20(13(19)23)9-14(15,16)17/h2-3,10H,4-9H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQJUJQJXLOWCK-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

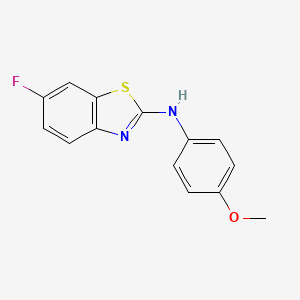

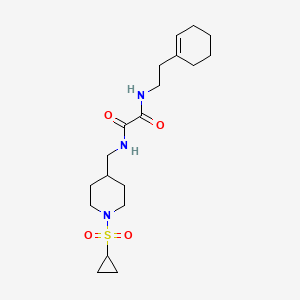

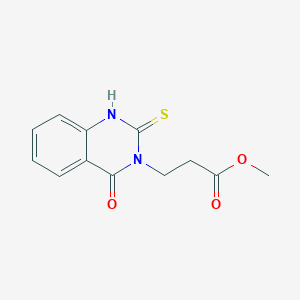

![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)

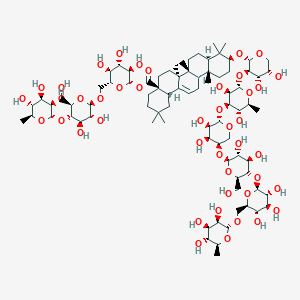

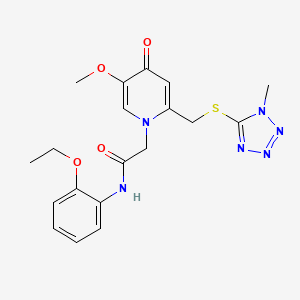

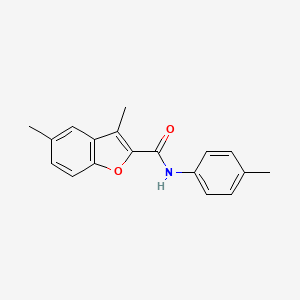

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)

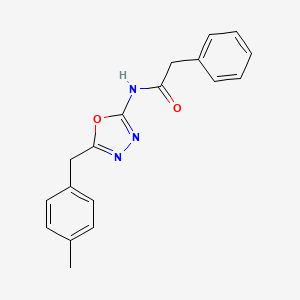

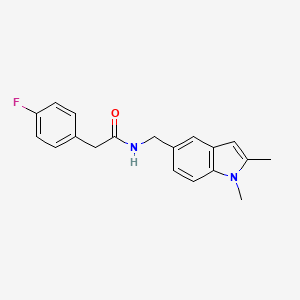

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)